ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
- Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 .
- It is a white to yellow solid or liquid.
- The IUPAC name is ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate .
- It is commonly used in organic synthesis and has applications in medicinal chemistry.
Synthesis Analysis
- The synthesis of this compound can be achieved through various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems.
Molecular Structure Analysis
- The molecular formula is C8H12N2O2 .
- The structure consists of a pyrazole ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms.
- For a visual representation, refer to the 3D structure.
Chemical Reactions Analysis
- Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can participate in various reactions, including nucleophilic and electrophilic substitutions.
- Further research would be needed to explore specific reactions and functional group transformations.
Physical And Chemical Properties Analysis
- Molecular Weight : 168.2 g/mol
- Purity : 95%
- Storage Temperature : Sealed in dry conditions at room temperature
- Safety Information : It is classified as a warning (H302) for ingestion. Avoid contact with eyes, skin, and inhalation. Refer to the MSDS for detailed safety precautions.
Scientific Research Applications
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Organic Synthesis
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Medicinal Chemistry and Drug Discovery
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Preparation of Isoxazole Derivatives
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Green Synthesis
- Pyrazole derivatives can be synthesized using eco-friendly methods . This innovative protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . It offers a simple reaction workup, thus presenting valuable eco-friendly attributes .
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Insecticidal Activities
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Photophysical Properties
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Industrial Applications
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Material Science
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Synthesis of Bioactive Chemicals
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Reactions in Various Media
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Antiviral Activities
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Anti-inflammatory Activities
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Anticancer Activities
Future Directions
- Research on the biological activity and potential applications of this compound could provide valuable insights.
- Exploration of green synthesis methods and optimization of reaction conditions may enhance its utility.
Please note that this analysis is based on available information, and further studies may be necessary to uncover additional details and applications. If you have any specific questions or need further clarification, feel free to ask!
properties
IUPAC Name |
ethyl 1,5-dimethylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPSXJWSGYSVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515758 | |
Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
85290-77-3 | |
Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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